molecular formula C19H18N4O3S B1682488 N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide CAS No. 875863-22-2

N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide

Cat. No. B1682488
M. Wt: 382.4 g/mol
InChI Key: KQKWXSQTTDLZSO-UHFFFAOYSA-N
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Description

STING agonist C11 is an agonist of the stimulator of interferon genes (STING) pathway. It induces secretion of type I IFN from THF and MM6 cells when used at a concentration of 50 μM. STING agonist C11 induces phosphorylation of IFN regulatory factor 3 (IRF3) and increases expression of IFIT1 and viperin, but not IL-1β, IL-6, or IL-8 in THF cells in a STING-dependent manner. It reduces viral titers of chikungunya, Venezuelan equine encephalitis, o'nyong-nyong, Mayaro, and Ross River viruses grown in THF cells (EC90s = 16.44, 16.7, 18.84, 25.19, and 22.57 μM, respectively), an effect that is dependent on the presence of STING and the IFN-α/β receptor (IFNAR).
Novel agonist of the STING pathway, inducing IFN secretion from human cells, activating the type I IFN response in a manner that requires the adaptor protein STING but not alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon
STING-agonist-C11 is an agonist of the STING pathway, inducing IFN secretion from human cells. STING-agonist-C11 activates the type I IFN response in a manner that requires the adaptor protein STING but does not require the alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon.

Scientific Research Applications

Pharmacological Potential and Antimicrobial Activity

  • Pharmacological Evaluation : Compounds related to N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide have been evaluated for their pharmacological potential. Specifically, derivatives of 1,3,4-oxadiazole and pyrazole have been studied for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds show promise in various assays, including binding and moderate inhibitory effects in all tested assays for certain derivatives (Faheem, 2018).

  • Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, similar in structure to the compound , have been synthesized and evaluated. These compounds showed varying levels of antimicrobial activity against selected microbial species and demonstrated less toxicity, making them potential candidates for further biological screening and application trials (Rehman et al., 2016).

Structural and Biological Studies

  • Crystal Structure and Biological Studies : Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, structurally related to the compound in focus, have been synthesized and characterized. Their crystal structures were elucidated, and intermolecular hydrogen bonds were observed. These compounds have shown good antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).

  • Synthesis and Evaluation of Derivatives : Various derivatives of 1,3,4-oxadiazole and acetamide, including compounds structurally related to N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide, have been synthesized and evaluated. These compounds have been tested for their antibacterial and anti-enzymatic potential, revealing moderate activity against specific bacterial strains and enzymes (Nafeesa et al., 2017).

properties

IUPAC Name

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWXSQTTDLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STING Agonist C11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide
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N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide
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N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide

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